N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
Overview
Description
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine core substituted with a 4-methylphenyl group and a 4-nitrobenzoyl piperazine moiety
Preparation Methods
The synthesis of N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Substitution with 4-methylphenyl group:
Attachment of the 4-nitrobenzoyl piperazine moiety: This is typically done through nucleophilic substitution reactions where the piperazine ring is functionalized with a 4-nitrobenzoyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in redox reactions, potentially generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells. The piperazine moiety may interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
N-(4-methylphenyl)-6-[4-(4-aminobenzoyl)piperazin-1-yl]pyridazin-3-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-16-2-6-18(7-3-16)23-20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(29)17-4-8-19(9-5-17)28(30)31/h2-11H,12-15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYFTFWELMQOMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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